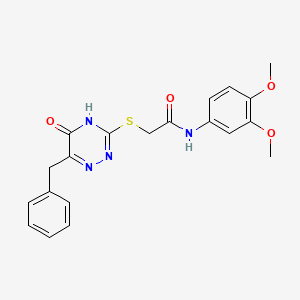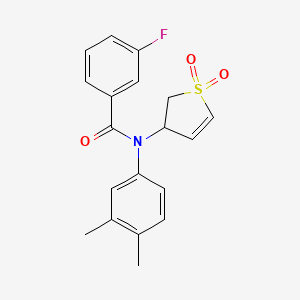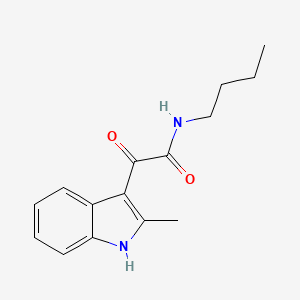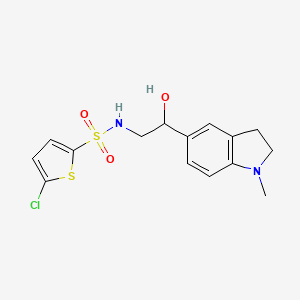![molecular formula C19H19N3O4S2 B2772635 4-(dimethylsulfamoyl)-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 325977-80-8](/img/structure/B2772635.png)
4-(dimethylsulfamoyl)-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(dimethylsulfamoyl)-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide” is a complex organic molecule. It contains a benzamide moiety, which is a common structure in many pharmaceutical drugs . The molecule also contains a thiazole ring, which is a heterocyclic compound that is often found in various biologically active substances.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting from simpler building blocks. For example, the benzamide moiety could be synthesized from benzoic acid and an amine . The thiazole ring could be synthesized through a cyclization reaction involving a thiol and a nitrile . The final steps would involve coupling these fragments together, possibly through a condensation reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzamide and thiazole moieties would likely confer rigidity to the molecule, affecting its conformation and reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the amide group in the benzamide moiety could participate in nucleophilic substitution reactions . The thiazole ring might be involved in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide could affect its solubility in different solvents . Its melting and boiling points would depend on the strength of the intermolecular forces within the substance .Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis and characterization of related compounds, such as thiazole and benzamide derivatives, play a crucial role in exploring their scientific applications. These compounds are synthesized through various chemical reactions, including the Suzuki coupling and Witting reaction, and are characterized using techniques like spectral analysis and X-ray diffraction studies. Such processes are essential for understanding the structural and functional properties of these molecules, which can further inform their potential uses in medicinal chemistry and materials science (Kranjc, Kočevar, & Perdih, 2011).
Antimicrobial and Antifungal Activities
Several studies have focused on the antimicrobial and antifungal properties of thiazole and benzamide derivatives, indicating their potential as therapeutic agents. For example, the antifungal effects of 4-Chloro-6-Methoxy-N, N-Dimethylpyrimidin-2-Amine derivatives against important fungi types like Aspergillus terreus and Aspergillus niger have been documented, showcasing the biological activity of these compounds (Jafar, Mahdi, Hadwan, & Alameri, 2017).
Anticancer Evaluation
The design, synthesis, and evaluation of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides for their anticancer activity have been studied. These compounds exhibit moderate to excellent anticancer activity against several cancer cell lines, highlighting their potential as anticancer agents (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
Mécanisme D'action
The mechanism of action of this compound would depend on its intended use. For example, if it’s a drug, it could interact with specific biological targets such as enzymes or receptors. The benzamide and thiazole moieties are common in many pharmaceuticals and could play key roles in the compound’s biological activity .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(dimethylsulfamoyl)-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S2/c1-22(2)28(24,25)14-10-8-13(9-11-14)18(23)21-19-20-16(12-27-19)15-6-4-5-7-17(15)26-3/h4-12H,1-3H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOZNNDBHZFQKTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{2-[(2-Nitrophenyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B2772553.png)
![N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2772556.png)

![N-(3-methoxyphenyl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2772558.png)
![(6-Methoxypyridin-3-yl)methyl 1-[(2-chloropyridin-3-yl)sulfonyl]piperidine-4-carboxylate](/img/structure/B2772561.png)
![2-(4-(azepan-1-ylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2772562.png)


![N-[4-bromo-3-(2-chlorobenzoyl)phenyl]-2-(1,3-dioxoisoindol-2-yl)acetamide](/img/structure/B2772570.png)
![2-(3-Methoxyphenyl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2772571.png)

![[3-(Benzimidazol-1-yl)azetidin-1-yl]-cyclohex-3-en-1-ylmethanone](/img/structure/B2772573.png)

